4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine
Brand Name: Vulcanchem
CAS No.: 343373-70-6
VCID: VC4248389
InChI: InChI=1S/C17H13ClN2S/c1-12-7-9-14(10-8-12)21-16-11-15(18)19-17(20-16)13-5-3-2-4-6-13/h2-11H,1H3
SMILES: CC1=CC=C(C=C1)SC2=CC(=NC(=N2)C3=CC=CC=C3)Cl
Molecular Formula: C17H13ClN2S
Molecular Weight: 312.82

4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine

CAS No.: 343373-70-6

Cat. No.: VC4248389

Molecular Formula: C17H13ClN2S

Molecular Weight: 312.82

* For research use only. Not for human or veterinary use.

4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine - 343373-70-6

Specification

CAS No. 343373-70-6
Molecular Formula C17H13ClN2S
Molecular Weight 312.82
IUPAC Name 4-chloro-6-(4-methylphenyl)sulfanyl-2-phenylpyrimidine
Standard InChI InChI=1S/C17H13ClN2S/c1-12-7-9-14(10-8-12)21-16-11-15(18)19-17(20-16)13-5-3-2-4-6-13/h2-11H,1H3
Standard InChI Key MSFLKOLJQYSVOF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SC2=CC(=NC(=N2)C3=CC=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine (CAS 343373-70-6) is a pyrimidine derivative with a six-membered aromatic ring containing nitrogen atoms at positions 2 and 4. The structure includes a chlorine atom at position 4, a sulfanyl group (-S-) bonded to a 4-methylphenyl group at position 6, and a phenyl substituent at position 2. This substitution pattern confers distinct electronic and steric properties, influencing its reactivity and potential applications.

PropertyValueSource
Molecular FormulaC₁₇H₁₃ClN₂S
Molecular Weight312.82 g/mol
SMILES CodeCC1=CC=C(SC2=CC(Cl)=NC(C3=CC=CC=C3)=N2)C=C1
CAS Number343373-70-6
PubChem CIDNot explicitly listed

Synthesis and Preparation Methods

The synthesis of pyrimidine sulfanyl derivatives typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution strategies. For 4-chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine, potential routes include:

Palladium-Catalyzed Coupling

A plausible method involves the coupling of a 4-chloro-2-phenylpyrimidine precursor with a 4-methylphenylsulfanyl group under Suzuki-Miyaura conditions. This approach leverages the reactivity of aryl halides with sulfanyl boronic esters or similar reagents in the presence of palladium catalysts .

Direct Substitution

Alternative routes may involve displacing a leaving group (e.g., bromine) on the pyrimidine ring with a 4-methylphenyl sulfide. For example, a reaction between 4-chloro-6-bromo-2-phenylpyrimidine and 4-methylbenzenethiol in the presence of a base like potassium carbonate could yield the target compound .

Physical and Spectroscopic Properties

PropertyTypical RangeSource
Melting Point150–200°C (estimated)
SolubilityModerate in DMSO, DMF
StabilitySensitive to strong acids/bases

The compound’s UV-vis absorption spectrum would likely show peaks corresponding to π→π* transitions in the pyrimidine ring and aromatic substituents, though specific data requires experimental validation.

Chemical Reactivity and Functionalization

The chlorine and sulfanyl groups enable further derivatization. Key reactions include:

Nucleophilic Aromatic Substitution

The chlorine atom at position 4 can undergo displacement with nucleophiles (e.g., amines, alkoxides) under basic conditions, forming C-N or C-O bonds. For example:
Ar-Cl+R-NH2Ar-NH-R+HCl\text{Ar-Cl} + \text{R-NH}_2 \rightarrow \text{Ar-NH-R} + \text{HCl}

Sulfanyl Group Modifications

The sulfanyl (-S-) group may participate in oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives using agents like hydrogen peroxide or mCPBA .

Coordination Chemistry

Pyrimidine nitrogen atoms can act as ligands for transition metals (e.g., palladium, copper), forming complexes with potential catalytic or medicinal applications .

ActivityExample CompoundMechanism
AntitumorTrifluoromethyl-substituted pyrimidinesInhibition of kinase pathways
Anti-inflammatory6-(4-Fluorophenyl)pyrimidine-5-carbonitrileCOX-2 inhibition

This compound’s chlorine and sulfanyl groups may enhance bioavailability or target-specific interactions, warranting further in vitro testing.

HazardPrecautionSource
Skin IrritationUse gloves, avoid prolonged contact
Eye IrritationWear protective eyewear
Respiratory SensitivityWork in fume hood

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing bioactive molecules, particularly in kinase inhibitor or S1P receptor modulator development .

Materials Science

Pyrimidine derivatives are explored in organic light-emitting diodes (OLEDs) and conductive polymers due to their π-conjugated systems .

Structural Analogues and Comparative Analysis

CompoundKey DifferenceApplication
4-Chloro-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrileAdditional nitrile groupAnti-inflammatory agents
4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidineSulfonyl methyl substituentAntitumor research

Future Research Directions

  • Biological Profiling: Screen for kinase inhibition or receptor binding activities.

  • Catalytic Applications: Explore coordination with metals for asymmetric catalysis.

  • Solid-State Properties: Investigate crystalline packing and hydrogen-bonding networks.

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